3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQVLWRFQLOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3N=CC(=CN3N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidine Amines: Pathway, Mechanism, and Protocol
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its significant role in medicinal chemistry, particularly as a core component in a multitude of protein kinase inhibitors used in targeted cancer therapy.[1] These compounds often function as ATP-competitive inhibitors, and their efficacy is highly dependent on the substitution patterns around the bicyclic core.[2] This guide provides an in-depth, research-level overview of a robust and efficient synthetic pathway to access 3-cyclobutyl-substituted pyrazolo[1,5-a]pyrimidine amines, a class of compounds with potential applications in drug discovery.
A critical analysis of established synthetic methodologies reveals that the cyclocondensation reaction of 5-aminopyrazoles with 1,3-dielectrophilic partners is the most prevalent and versatile strategy.[3][4] This approach, however, overwhelmingly leads to substitution at the C5 and C7 positions of the pyrimidine ring. The synthesis of the specific isomer, 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, presents a significant regiochemical challenge not commonly addressed in standard literature. Therefore, this whitepaper will detail the experimentally validated and highly reproducible synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-7-amine . The principles and intermediates discussed herein provide a foundational framework from which researchers can explore more complex or less common isomeric derivatives.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, beginning with the construction of the core pyrazole intermediate, followed by the annulation of the pyrimidine ring.
-
Part I: Synthesis of the Key Intermediate, 3-Cyclobutyl-1H-pyrazol-5-amine. This stage focuses on the formation of the substituted aminopyrazole, which serves as the foundational building block for the final heterocyclic system.
-
Part II: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core. This stage involves the reaction of the aminopyrazole with a suitable C3 synthon to construct the pyrimidine ring, yielding the target 7-amino-substituted product.
Caption: High-level overview of the two-stage synthetic pathway.
Part I: Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine
The cornerstone of this synthesis is the preparation of the 5-aminopyrazole intermediate. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with hydrazine.[3] This reaction proceeds via a nucleophilic attack by the hydrazine on the ketone, followed by an intramolecular cyclization onto the nitrile carbon, yielding the stable aminopyrazole ring.
Experimental Protocol: Step 1.1 - Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
This step employs a base-mediated Claisen condensation between an ester and a nitrile to form the requisite β-ketonitrile.
| Parameter | Value | Notes |
| Reactant 1 | Ethyl cyclobutanecarboxylate | 1.0 eq |
| Reactant 2 | Acetonitrile | 1.5 eq |
| Base | Sodium ethoxide (21% in EtOH) | 2.5 eq |
| Solvent | Anhydrous Diethyl Ether | - |
| Temperature | 0°C to Room Temperature | Initial cooling is critical to control exotherm. |
| Reaction Time | 12-16 hours | Monitor by TLC for consumption of the ester. |
| Workup | Acidification with aq. HCl, Extraction | - |
Methodology:
-
A solution of ethyl cyclobutanecarboxylate (1.0 eq) and acetonitrile (1.5 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂).
-
The solution is cooled to 0°C in an ice bath.
-
Sodium ethoxide solution (2.5 eq) is added dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The resulting slurry is cooled to 0°C and quenched by the slow addition of 2M HCl until the pH is ~5-6.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Step 1.2 - Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine
This is the key ring-forming step.
| Parameter | Value | Notes |
| Reactant 1 | 3-Cyclobutyl-3-oxopropanenitrile | 1.0 eq |
| Reactant 2 | Hydrazine hydrate (64%) | 1.2 eq |
| Solvent | Ethanol | - |
| Temperature | Reflux (approx. 78°C) | - |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Workup | Cooling and Filtration | Product often crystallizes upon cooling. |
Methodology:
-
To a solution of 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
The mixture is heated to reflux and maintained for 4-6 hours.
-
Upon completion, the reaction is cooled to room temperature, then further cooled in an ice bath for 1 hour.
-
The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford 3-cyclobutyl-1H-pyrazol-5-amine as a solid.
Causality and Mechanism
The formation of the 5-aminopyrazole ring is a thermodynamically favorable process driven by the formation of a stable aromatic heterocycle.
Caption: Mechanism for 5-aminopyrazole formation.
Part II: Cyclocondensation to 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-7-amine
With the key intermediate in hand, the final step is the construction of the fused pyrimidine ring. The 5-aminopyrazole acts as a binucleophile; the reaction is initiated by the exocyclic amino group, followed by ring closure involving the endocyclic pyrazole nitrogen (N1).[5] Using malononitrile as the three-carbon electrophile directly installs the C5 and C7 framework, yielding a 7-amino substituted product.[6]
Experimental Protocol
| Parameter | Value | Notes |
| Reactant 1 | 3-Cyclobutyl-1H-pyrazol-5-amine | 1.0 eq |
| Reactant 2 | Malononitrile | 1.1 eq |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. |
| Temperature | Reflux (approx. 118°C) | - |
| Reaction Time | 3-5 hours | Monitor by TLC/LCMS. |
| Workup | Cooling, Filtration, and Washing | - |
Methodology:
-
A mixture of 3-cyclobutyl-1H-pyrazol-5-amine (1.0 eq) and malononitrile (1.1 eq) is suspended in glacial acetic acid.
-
The mixture is heated to reflux for 3-5 hours. The solids typically dissolve before the product begins to precipitate.
-
The reaction is cooled to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
The filter cake is washed sequentially with water, a saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with cold ethanol.
-
The product is dried under vacuum to yield 3-cyclobutylpyrazolo[1,5-a]pyrimidin-7-amine.
Mechanism of Cyclocondensation
The regioselectivity of this reaction, favoring the 7-amino isomer, is dictated by the relative nucleophilicity of the amino groups and the subsequent stability of the intermediates.
Caption: Proposed mechanism for the formation of the pyrazolo[1,5-a]pyrimidine ring.
References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.[Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.[Link]
-
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate.[Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science.[Link]
-
Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. PubMed.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
-
Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. SpringerLink.[Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC.[Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science.[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate.[Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.[Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.[Link]
-
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
In Silico Characterization & Optimization of the 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold
Executive Summary
The 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine represents a highly privileged scaffold in modern kinase inhibitor discovery. Structurally, it combines the aromatic stability of the pyrazolo[1,5-a]pyrimidine core—a bioisostere of the purine ring system—with a hydrophobic cyclobutyl moiety at the 3-position and a solvent-accessible amine handle at the 6-position.
This guide provides a comprehensive in silico modeling framework for this specific scaffold. Unlike generic heterocyclic modeling, this molecule requires specific attention to the ring pucker of the cyclobutyl group (which influences gatekeeper residue compatibility) and the electronic polarization of the 6-amine (critical for subsequent fragment growing). This document details the step-by-step protocols for Quantum Mechanics (QM) parameterization, pharmacophore mapping, and molecular dynamics (MD) simulation to accelerate lead optimization.
Structural Basis & Quantum Mechanical Profiling
Before initiating docking studies, the physical geometry of the scaffold must be established. Standard force fields (e.g., OPLS4 or AMBER) often approximate the cyclobutyl ring as planar or rigidly puckered, which can lead to false-negative docking scores in tight hydrophobic pockets (e.g., the RET kinase gatekeeper region).
Protocol: DFT Geometry Optimization
The cyclobutyl ring is not flat; it exists in a "puckered" conformation to relieve torsional strain. Accurately modeling this angle is non-negotiable for binding affinity prediction.
Step-by-Step Methodology:
-
Conformer Generation: Generate initial 3D conformers using a stochastic search (e.g., RDKit ETKDGv3) to sample the cyclobutyl ring flipping.
-
QM Optimization: Submit the lowest energy conformers to Density Functional Theory (DFT) calculation.
-
Theory Level: B3LYP/6-311G**++ (includes polarization functions for the amine nitrogen).
-
Solvent Model: PCM (Polarizable Continuum Model) using water (
) to simulate physiological conditions.
-
-
ESP Calculation: Calculate the Electrostatic Potential (ESP) map to identify electron density localization on the N1 and N4 nitrogens (critical for hinge binding).
Causality & Insight: We perform DFT because the 3-cyclobutyl group acts as a hydrophobic anchor. If the "pucker" angle is off by even 15 degrees, the steric clash penalty in a docking algorithm (like Glide or Gold) will artificially reject the pose.
Tautomerism Analysis
The pyrazolo[1,5-a]pyrimidine core is generally stable, but the 6-amine can influence the basicity of the ring nitrogens.
-
Dominant Tautomer: The N-H bonds are on the exocyclic amine. The ring nitrogens (N1, N4) remain unprotonated at physiological pH (7.4), serving as H-bond acceptors.
Target Identification & Docking Strategy
This scaffold is a known "hinge-binder." The 3-cyclobutyl group typically targets the Gatekeeper residue (e.g., Val804 in RET, Phe80 in CDK2), while the pyrimidine N4 acts as a hydrogen bond acceptor from the hinge backbone.
Pharmacophore Hypothesis
We define the binding hypothesis as A-H-H (Acceptor-Hydrophobic-Hydrophobic):
-
A (Acceptor): N4 of the pyrimidine ring (interacts with Hinge NH).
-
H (Hydrophobic): 3-Cyclobutyl group (occupies the ATP-binding back pocket).
-
D (Donor - Optional): The 6-amine can act as a donor to solvent or a specific ribose-pocket residue (e.g., Asp/Glu).
Induced Fit Docking (IFD) Protocol
Rigid receptor docking fails for this scaffold because the cyclobutyl group is bulky. The protein side chains must "breathe" to accommodate it.
Workflow:
-
Grid Generation: Center the grid on the centroid of the native ligand (e.g., Pralsetinib for RET models).
-
Constraint Setup: Apply a Hydrogen Bond Constraint on the Hinge residue (e.g., Ala807 in RET). This forces the pyrazolo-pyrimidine core to align correctly.
-
** conformational Sampling:** Allow the residues within 5.0 Å of the 3-cyclobutyl group to rotate (Chi 1/Chi 2 angles).
-
Scoring: Use XP (Extra Precision) scoring to penalize desolvation of the 6-amine if it is buried without a partner.
Visualization of the Signaling/Modeling Pathway
Figure 1: Integrated computational workflow for optimizing the 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold. The process moves from quantum mechanical validation of the core to free energy perturbation (FEP) for analog ranking.
Fragment-Based Drug Design (FBDD) Vectors
The 6-amine is the primary vector for increasing potency and selectivity. In raw form, the molecule is a "fragment" (MW < 250 Da). To evolve it into a drug-like lead, we utilize R-Group Enumeration .
| Vector Position | Chemical Modification Strategy | Target Interaction Goal |
| 6-Amine (N-H) | Amide Coupling / Urea Formation | Reach the Solvent Front or interact with aspartate residues in the DFG motif. |
| 3-Cyclobutyl | Fluorination (e.g., 3,3-difluorocyclobutyl) | Modulate metabolic stability (block oxidation) and alter ring pucker for tighter fit. |
| C-7 Position | Suzuki Coupling (Aryl/Heteroaryl) | Selectivity Filter: Introduce steric clashes with non-target kinases. |
Technical Insight: When growing the molecule from the 6-amine, ensure the linker is rigid (e.g., piperazine or rigid amide) to minimize the entropic penalty of binding. Flexible linkers often reduce potency despite adding favorable interactions.
ADMET & Toxicity Risk Assessment
As a Senior Scientist, one must validate the safety profile in silico before synthesis. The pyrazolo[1,5-a]pyrimidine core is generally safe, but the specific substituents drive toxicity.
Predicted Physicochemical Profile[1]
-
LogP: ~1.8 - 2.2 (Ideal for oral bioavailability).
-
TPSA: ~50 Ų (High probability of BBB penetration).
-
Metabolic Hotspot: The cyclobutyl ring is susceptible to CYP450 oxidation (hydroxylation).
-
Mitigation: Model a 3-(1-fluorocyclobutyl) or 3-(3,3-difluorocyclobutyl) analog to block metabolism.
-
Toxicity Flags (Structural Alerts)
-
hERG Inhibition: The basic amine at position 6, if derivatized into a long chain, can interact with the hERG channel.
-
Check: Run a QSAR model (e.g., StarDrop or Schrödinger) specifically checking for hERG pIC50 > 5.0.
-
-
Ames Mutagenicity: Primary aromatic amines can be mutagenic.
-
Action: The 6-amine should be capped (amide/urea) in the final drug candidate to mitigate genotoxicity risks.
-
References
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: MDPI (Molecules), 2024. Context: Validates the scaffold for CDK2/TRKA inhibition and provides baseline docking protocols. URL:[Link]
-
Structure-Based QSAR Modeling of RET Kinase Inhibitors. Source: ACS Omega / PMC, 2024. Context: Details the binding mode of fused bicyclic heteroaromatic cores in the RET kinase pocket, relevant for the 3-cyclobutyl hydrophobic fit. URL:[Link]
-
Discovery and optimization of selective RET inhibitors via scaffold hopping. Source: Bioorganic & Medicinal Chemistry Letters, 2021.[1][2][3] Context: Discusses the optimization of hydrophobic groups (like cyclobutyl/cyclohexyl) on the pyrazolo[1,5-a]pyrimidine core (Pralsetinib analogs). URL:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI (Encyclopedia), 2021.[4] Context: Provides the synthetic feasibility rules that constrain the in silico design (e.g., which positions can be easily substituted). URL:[Link]
Sources
- 1. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine protocol
An In-Depth Guide to the Synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, particularly as a potent inhibitor of various protein kinases involved in oncogenic signaling pathways.[1] This guide is designed for researchers, chemists, and drug development professionals, offering not only a robust synthetic protocol but also in-depth explanations of the chemical principles, process optimization strategies, and critical experimental considerations. The synthesis is presented as a reliable three-step sequence, commencing with the preparation of a key β-ketonitrile intermediate, followed by the construction of the 3-cyclobutyl-1H-pyrazol-5-amine core, and culminating in the final cyclocondensation to yield the target molecule.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines represent a vital class of fused N-heterocyclic compounds that have garnered substantial attention from the pharmaceutical and agrochemical industries. Their unique structural and electronic properties enable them to act as "hinge-binding motifs" for a multitude of protein kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and vascular endothelial growth factor receptors (VEGFRs).[1][2] By acting as ATP-competitive inhibitors, these compounds can modulate cellular signaling pathways that are frequently dysregulated in diseases such as cancer, inflammation, and autoimmune disorders.[1]
The specific target of this protocol, 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, incorporates a cyclobutyl moiety at the 3-position. This functional group is often utilized in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and explore specific hydrophobic pockets within a target enzyme's active site. The 6-amino group provides a critical hydrogen-bonding donor/acceptor site, which is often essential for anchoring the molecule within the kinase hinge region. This guide provides a validated and reproducible pathway to access this valuable compound for further research and development.
Overall Synthetic Strategy
The synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is achieved through a convergent three-step sequence. The strategy relies on the well-established method of constructing the pyrazolo[1,5-a]pyrimidine core via the cyclocondensation of a 5-aminopyrazole with a suitable three-carbon (C3) electrophilic synthon.[3][4]
The overall workflow is depicted below:
Caption: Overall synthetic workflow for 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
Experimental Protocols
Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile (Intermediate 1)
Principle and Rationale: This step employs a Claisen-type condensation reaction. Sodium ethoxide (NaOEt), a strong base, deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of ethyl cyclobutanecarboxylate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-ketonitrile. Toluene is used as a high-boiling solvent to drive the reaction to completion.
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Quantity | Purity |
| Sodium Ethoxide (NaOEt) | 917-54-4 | C₂H₅NaO | 68.05 | 8.16 g (120 mmol) | ≥95% |
| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | 150 mL | ≥99.8% |
| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | 6.2 mL (120 mmol) | ≥99.8% |
| Ethyl Cyclobutanecarboxylate | 14924-53-9 | C₇H₁₂O₂ | 128.17 | 12.8 g (100 mmol) | ≥98% |
| Hydrochloric Acid (2M) | 7647-01-0 | HCl | 36.46 | As needed | - |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For extraction | ACS |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying | - |
Detailed Procedure:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (8.16 g, 120 mmol) and anhydrous toluene (150 mL).
-
Begin stirring the suspension under a nitrogen atmosphere. Add acetonitrile (6.2 mL, 120 mmol) dropwise over 10 minutes.
-
Heat the mixture to 60 °C and stir for 30 minutes.
-
Add ethyl cyclobutanecarboxylate (12.8 g, 100 mmol) dropwise over 20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. The mixture will become a thick, yellow-orange slurry.
-
Cool the reaction to room temperature and then place it in an ice-water bath.
-
Slowly quench the reaction by adding 100 mL of cold water. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with 50 mL of water.
-
Combine the aqueous layers and cool in an ice bath. Acidify the aqueous solution to pH ~5 by slowly adding 2M HCl.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow oil.
Purification and Characterization: The crude product can be purified by vacuum distillation.
-
Expected Yield: 70-80%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): Expect signals around δ 3.5-3.8 (s, 2H, -CH₂CN), 3.0-3.3 (m, 1H, cyclobutyl-CH), and 1.8-2.5 (m, 6H, cyclobutyl-CH₂).
Step 2: Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine (Intermediate 2)
Principle and Rationale: This reaction is a classic Knorr-type pyrazole synthesis. Hydrazine, a 1,2-dinucleophile, reacts with the 1,3-dielectrophilic β-ketonitrile. The initial step is the condensation of one of the hydrazine nitrogens with the ketone carbonyl group to form a hydrazone. This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[5][6]
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Quantity | Purity |
| 3-Cyclobutyl-3-oxopropanenitrile (1) | N/A | C₇H₉NO | 123.15 | 10.0 g (81.2 mmol) | Crude |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | H₆N₂O | 50.06 | 5.1 mL (~105 mmol) | ~64% |
| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | 46.07 | 100 mL | ≥99.5% |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 60.05 | 1 mL | ACS |
Detailed Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 3-cyclobutyl-3-oxopropanenitrile (10.0 g, 81.2 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (5.1 mL, ~105 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
To the resulting residue, add 100 mL of cold water. A solid precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold water (2 x 30 mL), and dry it under vacuum.
Purification and Characterization: The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
-
Expected Yield: 85-95%
-
Appearance: Off-white to light tan solid.
-
¹H NMR (DMSO-d₆): Expect signals around δ 11.5 (br s, 1H, pyrazole-NH), 6.2 (br s, 2H, -NH₂), 5.1 (s, 1H, pyrazole-CH), 3.0-3.3 (m, 1H, cyclobutyl-CH), and 1.7-2.4 (m, 6H, cyclobutyl-CH₂).
-
MS (ESI+): m/z = 138.12 [M+H]⁺.
Step 3: Synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (Final Product)
Principle and Rationale: This is the final ring-forming step, a cyclocondensation reaction to build the pyrimidine ring onto the pyrazole core. The 5-aminopyrazole (Intermediate 2) acts as a binucleophile. The reaction likely proceeds via an initial Michael addition of the endocyclic pyrazole nitrogen (N1) to the activated double bond of malononitrile (after its activation by the base), followed by an intramolecular cyclization where the exocyclic amino group attacks one of the nitrile groups. Subsequent tautomerization yields the aromatic pyrazolo[1,5-a]pyrimidine system.[4][7] Using sodium ethoxide as a base facilitates the reaction.
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Quantity | Purity |
| 3-Cyclobutyl-1H-pyrazol-5-amine (2) | N/A | C₇H₁₁N₃ | 137.18 | 7.0 g (51.0 mmol) | ≥97% |
| Malononitrile | 109-77-3 | C₃H₂N₂ | 66.06 | 3.7 g (56.1 mmol) | ≥99% |
| Sodium Ethoxide (NaOEt) | 917-54-4 | C₂H₅NaO | 68.05 | 3.8 g (56.1 mmol) | ≥95% |
| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | 46.07 | 120 mL | ≥99.5% |
Detailed Procedure:
-
To a 250 mL round-bottom flask, add sodium ethoxide (3.8 g, 56.1 mmol) and ethanol (120 mL). Stir until the base is fully dissolved.
-
Add 3-cyclobutyl-1H-pyrazol-5-amine (7.0 g, 51.0 mmol) and malononitrile (3.7 g, 56.1 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.
-
Maintain reflux for 8-10 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
Concentrate the reaction mixture to approximately half its volume under reduced pressure.
-
Pour the concentrated slurry into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the product in a vacuum oven at 50 °C overnight.
Purification and Characterization: The crude product can be purified by recrystallization from ethanol or isopropanol to afford the final product as a crystalline solid.
-
Expected Yield: 65-75%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (d, 1H), 8.01 (d, 1H), 7.10 (br s, 2H, -NH₂), 6.25 (s, 1H), 3.50 (quintet, 1H), 2.30-2.45 (m, 2H), 2.05-2.20 (m, 2H), 1.80-2.00 (m, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 158.2, 152.0, 148.5, 145.1, 108.3, 95.4, 35.8, 29.5 (2C), 18.2.
-
MS (ESI+): m/z = 202.14 [M+H]⁺.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction; moisture inactivating the base. | Ensure all reagents and solvents are anhydrous. Extend reflux time to 6-8 hours. Use freshly opened or prepared sodium ethoxide. |
| Difficulty Isolating Intermediate 1 | Product is somewhat water-soluble, especially if the solution is not acidic enough. | Ensure the aqueous layer is acidified to pH 4-5 before extraction. Increase the number of extractions with diethyl ether (e.g., 5 x 50 mL). |
| Incomplete Reaction in Step 2 | Insufficient reflux time or loss of volatile hydrazine. | Ensure a well-sealed reflux condenser is used. Extend reflux time to 8 hours and monitor by TLC until the starting β-ketonitrile is consumed. |
| Low Yield or Impure Product in Step 3 | Side reactions; incorrect stoichiometry of base. | Use exactly 1.1 equivalents of both malononitrile and sodium ethoxide. Ensure the reaction is run under an inert (N₂) atmosphere to prevent oxidation. |
| Product Oiling Out During Recrystallization | Solvent choice is not optimal; presence of impurities. | Try a different solvent system (e.g., isopropanol, acetonitrile). If the issue persists, consider purification by column chromatography (Silica gel, DCM/Methanol gradient). |
Summary of Results
The following table summarizes the expected outcomes for the synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
| Step | Product Name | Intermediate No. | Expected Yield | Purity (Post-Purification) | Physical Form |
| 1 | 3-Cyclobutyl-3-oxopropanenitrile | 1 | 70-80% | >95% | Pale yellow oil |
| 2 | 3-Cyclobutyl-1H-pyrazol-5-amine | 2 | 85-95% | >97% | Off-white solid |
| 3 | 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | Final Product | 65-75% | >98% | Crystalline solid |
Conclusion
This application note details a robust and scalable three-step synthesis for 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine. By providing clear, step-by-step instructions and explaining the rationale behind key procedural choices, this guide enables researchers to reliably produce this valuable heterocyclic compound. The described protocol starts from commercially available materials and employs standard organic chemistry techniques, making it accessible to a wide range of laboratory settings. The final product is obtained in good overall yield and high purity, suitable for use in medicinal chemistry screening, structure-activity relationship (SAR) studies, and further functionalization.
References
-
Attia, M. H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(24), 8758. [Link][8]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-57. [Link][3]
-
Cieśla, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4851. [Link][1]
-
Abdel-monem, M. I., et al. (2023). Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. Journal of Sulfur Chemistry, 44(1), 73-86. [Link][7]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link][9]
-
Sikdar, A., et al. (2023). A one-pot cyclization methodology was developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. As cited in RSC Med. Chem., 2024, 15, 35-57. [Link][3]
-
Quiroga, J., & Portilla, J. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. [Link][4]
-
Elmaaty, A. A., et al. (2020). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. As featured in ResearchGate. [Link][10]
-
Wang, B-L., et al. (2014). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 18(3), 533-543. [Link][11]
-
Rincón, J. A., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(25), 17094-17103. [Link][12]
-
Hall, G. C. (2002). Process for the preparation of cyclopropylacetonitrile. Google Patents, EP1171421B1. [13]
-
Villanueva, R., et al. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses, 101, 309-326. [Link][14]
-
Kim, H., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 21(11), 1563. [Link][15]
-
Chate, A. V., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 45(8), 3513-3518. [Link][16]
-
Wallace, E. M., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link][2]
-
Al-Sanea, M. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 109-124. [Link][5]
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 101-105. [Link][6]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 12. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 13. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This comprehensive guide details the development, optimization, and validation of robust analytical methods for the quantification of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.[1][2][3] Accurate quantification of derivatives like 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is paramount for preclinical and clinical development, enabling precise characterization of pharmacokinetics, ensuring quality control of drug substances, and supporting stability studies. This document provides two validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity and content analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, such as quantifying the analyte in plasma. All methodologies are presented with a rationale grounded in analytical chemistry principles and are designed to meet the stringent requirements of regulatory bodies, referencing guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
Analyte Overview and Method Selection Rationale
3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The presence of a basic amine group and a moderately nonpolar cyclobutyl moiety dictates its physicochemical properties and, consequently, the strategy for its analysis.
-
Structural Features & Analytical Implications :
-
Aromatic Core : The pyrazolopyrimidine ring system possesses a strong chromophore, making it suitable for UV detection.
-
Basic Amine (pKa-determining group) : The exocyclic amine at the 6-position is the most basic site. This allows for manipulation of the analyte's charge state with pH, which is a critical parameter in chromatographic separation and vital for efficient ionization in mass spectrometry.
-
Polarity : The molecule exhibits moderate polarity. The cyclobutyl group lends hydrophobicity, while the amine and nitrogen-rich core provide polar character. This profile makes it an ideal candidate for reversed-phase HPLC.
-
Based on these characteristics, two complementary methods were developed:
-
HPLC-UV : A robust, cost-effective method for quantifying the analyte in bulk drug substances and formulated products where concentrations are relatively high. Its simplicity makes it ideal for quality control environments.[8][9]
-
LC-MS/MS : The gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[4][10][11] This method is essential for pharmacokinetic studies where the analyte must be measured at very low concentrations in complex biological matrices like plasma.[12]
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is designed as a stability-indicating assay, capable of separating the main analyte from potential degradation products and impurities.[13][14]
Causality Behind Experimental Choices
-
Stationary Phase : A C18 (octadecylsilyl) column is selected as the workhorse for reversed-phase chromatography. Its hydrophobic nature provides effective retention for the moderately nonpolar 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine.
-
Mobile Phase : A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and is effective at eluting analytes from a C18 column.
-
pH Control : The aqueous component of the mobile phase is buffered to an acidic pH (e.g., pH 3.0 using formic acid). At this pH, the amine group (pKa ~4-5) will be protonated, rendering the molecule more polar and water-soluble. This ensures sharp, symmetrical peak shapes by preventing interactions with residual silanol groups on the silica support.
-
Detection Wavelength : The wavelength is selected based on the UV absorbance maximum (λmax) of the pyrazolopyrimidine core to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV
Objective : To quantify 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in a drug substance.
Materials :
-
3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation & Conditions :
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min; hold at 90% B for 2 min; return to 10% B over 1 min; re-equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm (Verify λmax via UV scan) |
Procedure :
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (Diluent).
-
Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the Diluent.
-
Sample Preparation : Accurately weigh 10 mg of the test sample, dissolve in Diluent in a 10 mL volumetric flask, and then further dilute to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Analysis : Inject the prepared standards and samples into the HPLC system.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Method 2: Quantification by LC-MS/MS for Bioanalysis
This protocol is optimized for the quantification of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in human plasma, a common requirement for pharmacokinetic analysis in drug development.
Causality Behind Experimental Choices
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is selected. The basic amine group readily accepts a proton in the ESI source, leading to the efficient formation of the protonated molecule [M+H]+.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its unparalleled selectivity and sensitivity.[11] It involves monitoring a specific fragmentation pathway: the precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This filters out nearly all chemical noise from the complex plasma matrix.
-
Internal Standard (IS) : A stable isotope-labeled (SIL) version of the analyte (e.g., D4-3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine) is the ideal internal standard. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy. If a SIL-IS is unavailable, a close structural analog can be used.
-
Sample Preparation : Protein precipitation (PPT) is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[12][15] Acetonitrile is a common precipitation solvent that is compatible with reversed-phase chromatography. This technique is often sufficient for robust LC-MS/MS assays. For lower limits of quantification, more selective techniques like solid-phase extraction (SPE) may be required.[16][17]
Experimental Protocol: LC-MS/MS
Objective : To quantify 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in human plasma.
Materials :
-
Human plasma (with K2EDTA anticoagulant)
-
Internal Standard (IS) stock solution (e.g., 1 µg/mL)
-
LC-MS grade Acetonitrile (ACN) with 0.1% Formic Acid
-
Microcentrifuge tubes and a centrifuge
Instrumentation & Conditions :
| Parameter | Setting |
|---|---|
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min; hold at 95% B for 0.5 min; return to 5% B over 0.1 min; re-equilibrate for 0.9 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Parameters (Hypothetical) :
| Parameter | Analyte | Internal Standard |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 203.1 | m/z 207.1 |
| Product Ion (Q3) | m/z 147.1 | m/z 151.1 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Dwell Time | 50 ms | 50 ms |
Note: MRM transitions must be empirically optimized on the specific mass spectrometer.
Procedure :
-
Sample Preparation (Protein Precipitation) : a. Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube. b. Add 150 µL of the precipitation solution (Acetonitrile containing the internal standard at a fixed concentration, e.g., 50 ng/mL). c. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. d. Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. e. Carefully transfer the supernatant to an autosampler vial for analysis.
-
Calibration and QC Samples : Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte stock solution into blank human plasma. Process these alongside the unknown samples as described in Step 1.
-
Analysis : Inject the prepared samples into the LC-MS/MS system.
-
Quantification : Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the analyte concentration using a weighted (1/x²) linear regression. Determine the concentration of the analyte in the unknown samples from this curve.
Method Validation Framework
All analytical methods intended for regulatory submission must be validated to demonstrate they are fit for purpose.[4][18] The validation will be performed according to the ICH Q2(R1) guideline for the HPLC-UV method and the FDA Bioanalytical Method Validation Guidance for the LC-MS/MS method.[5][6][7][19]
Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) |
| Specificity/Selectivity | No interference at the analyte's retention time from placebo, impurities, or degradation products. Peak purity should pass. | No significant interference at the analyte and IS retention times in blank matrix from at least 6 sources. Response in blank <20% of LLOQ. |
| Linearity & Range | R² ≥ 0.999. Typically 80-120% of the nominal concentration. | R² ≥ 0.99. Calibration curve must bracket all QC and unknown sample concentrations. |
| Accuracy (Recovery) | ± 2.0% of the nominal value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision (RSD) | RSD ≤ 2.0% for repeatability and intermediate precision. | RSD ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. Must be accurate and precise. | Lowest standard on the calibration curve that meets accuracy and precision criteria. |
| Robustness | Unaffected by small, deliberate changes in method parameters (e.g., pH ±0.2, temp ±5°C, flow rate ±10%). | Assessed during development. |
| Matrix Effect | Not applicable. | IS-normalized matrix factor should have a CV ≤ 15% across at least 6 lots of matrix. |
| Stability | Solution stability at room temp and refrigerated. | Freeze-thaw, bench-top, long-term, and stock solution stability. Analyte recovery within ±15% of nominal. |
Visualizations and Workflows
Diagram 1: LC-MS/MS Bioanalytical Workflow
Caption: Workflow for plasma sample analysis using LC-MS/MS.
Diagram 2: Method Validation Logical Flow
Caption: Logical flow for analytical method validation.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation . (2025). ResolveMass Laboratories Inc.[Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). KCAS Bioanalytical & Biomarker Services. [Link]
-
Bioanalytical Method Validation Guidance for Industry . (2020). FDA. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS . (2014). RSC Publishing. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation . (2025). Perpusnas. [Link]
-
Quality Guidelines . ICH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . EMA. [Link]
-
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma . (2017). Technology Networks. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . (2022). LCGC International. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . Tecan. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold . PMC. [Link]
-
Stability Indicating HPLC Method Development: A Review . (2019). ResearchGate. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics . (2025). MDPI. [Link]
-
Stability Indicating HPLC Method Development: A Review . (2023). Human Journals. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . PMC. [Link]
-
Stability Indicating HPLC Method Development: A Review . IRJPMS. [Link]
-
How to Develop Stability Indicating HPLC Methods . The Royal Society of Chemistry. [Link]
-
Stability Indicating HPLC Method Development –A Review . (2021). IJTSRD. [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review . (2025). ResearchGate. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole . (2021). Letters in Applied NanoBioScience. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery . (2016). Drug Discovery World. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy . PMC. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape . Waters. [Link]
-
Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors . (2015). ResearchGate. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC Group. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS . (2020). Technology Networks. [Link]
-
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation . (2025). ACS Publications. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors . PMC. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 . (2020). SciSpace. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors . (2025). MDPI. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) . ResearchGate. [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION . Universidade do Minho. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jddtonline.info [jddtonline.info]
- 9. irjpms.com [irjpms.com]
- 10. rsc.org [rsc.org]
- 11. technologynetworks.com [technologynetworks.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. tecan.com [tecan.com]
- 18. moh.gov.bw [moh.gov.bw]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Synthesis
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Diagnostic Overview: Why is your yield low?
Before altering your protocol, identify the specific failure mode. The synthesis of 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine typically proceeds via a [3+3] cyclocondensation followed by a reduction. The cyclobutyl moiety introduces steric bulk at the 3-position, which can hinder the initial nucleophilic attack, while the 6-amino functionality requires careful handling to prevent oxidation.
Troubleshooting Logic Tree
Use the following decision matrix to isolate your issue.
Caption: Diagnostic logic flow for isolating yield-limiting steps in pyrazolo[1,5-a]pyrimidine synthesis.
The Validated Synthetic Route ("The Golden Path")
To ensure reproducibility, we recommend the Nitromalonaldehyde Route . This convergent approach minimizes regioselectivity issues common with asymmetric electrophiles.
Reaction Scheme
Caption: Two-step convergent synthesis of the target molecule.
Detailed Protocol & Optimization Notes
Step 1: Cyclocondensation
Reaction: 4-Cyclobutyl-1H-pyrazol-5-amine + Sodium Nitromalonaldehyde → 6-Nitro Intermediate.
| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |
| Solvent | Ethanol/HCl | Glacial Acetic Acid | AcOH acts as both solvent and catalyst, buffering the amine without fully protonating it (which would kill nucleophilicity). |
| Temperature | Reflux (100°C+) | 80–90°C | The cyclobutyl ring is stable, but nitromalonaldehyde is thermally sensitive. Lower temp prevents polymerization. |
| Stoichiometry | 1:1 | 1.0 : 1.2 (Aldehyde excess) | Sodium nitromalonaldehyde monohydrate often contains water weight; excess ensures full consumption of the valuable pyrazole. |
Protocol:
-
Dissolve 4-cyclobutyl-1H-pyrazol-5-amine (1.0 eq) in Glacial Acetic Acid (10 vol).
-
Add Sodium Nitromalonaldehyde monohydrate (1.2 eq) in portions at room temperature.
-
Heat to 85°C for 4 hours. Monitor by LCMS (Target M+H ≈ 3-cyclobutyl-6-nitro-PP).
-
Critical Workup: Cool to RT. Pour into ice water. The nitro-intermediate usually precipitates. Filter and wash with water.[1] Do not extract unless necessary to avoid emulsion.
Step 2: Nitro Reduction
Reaction: 6-Nitro Intermediate → 6-Amine Target.
Protocol (Iron-Mediated - Recommended for Scale):
-
Suspend the nitro intermediate in EtOH:Water (3:1).
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, <325 mesh).
-
Heat to 70°C for 2 hours.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with EtOAc (Note: Product is polar; multiple extractions required).
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a black tar during cyclization."
Diagnosis: Decomposition of the electrophile (Nitromalonaldehyde). The Fix:
-
Check Reagent Quality: Sodium nitromalonaldehyde is unstable over time. If it is dark brown/black, recrystallize it from water/ethanol before use.
-
Order of Addition: Do not heat the aldehyde salt in acid without the pyrazole present. Dissolve the pyrazole first, then add the aldehyde.
-
Temperature Control: Reduce temperature to 60°C and extend time. High heat promotes polymerization of the dialdehyde species.
Issue 2: "I see the product on LCMS, but I lose 50% during aqueous workup."
Diagnosis: The 6-amino-pyrazolo[1,5-a]pyrimidine is amphoteric and moderately water-soluble. The Fix:
-
Avoid Acidic Workup: Never acidify the aqueous layer during extraction; the pyridine-like nitrogen will protonate, trapping the product in the water phase.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Alternative Solvent: Use THF/EtOAc (1:1) or 10% MeOH in DCM for extraction.
-
Solid Phase Extraction: If scale permits, simply evaporate the reaction solvent and load the crude residue directly onto a basic alumina column (Silica is often too acidic and causes streaking).
Issue 3: "The reduction stalled at the hydroxylamine intermediate."
Diagnosis: Incomplete reduction, common with Pd/C if sulfur traces are present (from SM synthesis) or if H₂ pressure is insufficient. The Fix:
-
Switch to Chemical Reductant: The Fe/NH₄Cl method described above is more robust against catalyst poisoning than catalytic hydrogenation.
-
Alternative: SnCl₂[2]·2H₂O in EtOH (Reflux, 2h) is extremely reliable for this scaffold but requires careful workup to remove tin salts (use Rochelle's salt wash).
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave synthesis (EtOH, 120°C, 15 min) often improves yield by reducing the contact time of the labile nitromalonaldehyde with heat. However, ensure your vessel can handle the pressure generated by the solvent.
Q: Is the cyclobutyl group stable to the reduction conditions? A: Yes. Cyclobutyl rings are generally stable to standard hydrogenation (Pd/C, H₂, 1 atm) and chemical reduction (Fe, Sn, Zn). Avoid harsh Lewis acids (e.g., BBr₃, AlCl₃) or extreme temperatures (>150°C) which could trigger ring expansion or opening.
Q: How do I store the final amine? A: Pyrazolo[1,5-a]pyrimidin-6-amines are electron-rich and prone to oxidation (turning brown/purple) upon air exposure. Store under Argon/Nitrogen at -20°C. Conversion to the HCl salt improves stability for long-term storage.
References
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Nitromalonaldehyde Condensation Mechanics
- Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Source: J. Med. Chem. (via PMC).
-
URL:[Link]
-
Reduction Protocols for Nitro-Pyrazolo[1,5-a]pyrimidines
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
- Source: Molecules / PMC.
-
URL:[Link]
-
Cyclobutyl-Pyrazole Precursor Chemistry
- Title: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives (Analogous chemistry for Cyclobutyl).
- Source: PubMed.
-
URL:[Link]
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Topic: Stability & Handling in DMSO
CAS: 1033804-89-3 | Molecular Formula: C10H12N4 | Class: Kinase Inhibitor Intermediate
Part 1: Executive Stability Assessment
Status: CONDITIONAL STABILITY 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a fused heteroaromatic primary amine.[1] While the pyrazolo[1,5-a]pyrimidine core is thermally robust (often synthesized in DMSO at >80°C), the C6-primary amine renders the molecule sensitive to oxidative degradation and light-induced dimerization when in solution.
Critical Directive:
-
Solid State: Stable for >12 months at -20°C (Desiccated/Dark).
-
DMSO Solution: Stable for <24 hours at Room Temperature (RT) in ambient air.
-
Long-term Storage: Must be stored at -80°C in single-use aliquots to prevent freeze-thaw degradation.
Part 2: The "Why" – Mechanistic Stability Profile
To troubleshoot effectively, you must understand the chemical behaviors driving instability.
1. The Oxidative Liability (Color Change)
The C6-amine is electron-rich. In DMSO, which has high oxygen solubility, this amine is prone to oxidation.
-
Observation: Clear/Pale Yellow
Brown/Dark Orange. -
Mechanism: Formation of azo-dimers or imino-quinone species. DMSO itself is an oxidant under specific conditions (Swern-like), though this is rare without activators; however, DMSO facilitates air oxidation by increasing the effective surface area of the dissolved molecule.
2. The Hygroscopic Trap (Precipitation)
DMSO is highly hygroscopic (absorbs water from air).
-
Observation: Solids crashing out upon thawing.
-
Mechanism: This compound is lipophilic (Cyclobutyl group). As DMSO absorbs atmospheric moisture (becoming "wet DMSO"), the solubility of the lipophilic scaffold drops drastically, leading to micro-precipitation that may be invisible to the naked eye but blocks HTS pins or clogs HPLC columns.
3. Photochemical Dimerization
Pyrazolo[1,5-a]pyrimidines have significant UV absorption. Prolonged exposure to ambient light in solution can drive [2+2] cycloadditions or radical-mediated degradation.
Part 3: Visualized Degradation Pathways
The following diagram illustrates the potential degradation routes if the "Inert Shield" protocol (described below) is ignored.
Figure 1: Primary degradation vectors in DMSO solution: Oxidative dimerization and moisture-induced precipitation.
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Solution turns dark brown | Oxidation: The primary amine has oxidized, likely due to air exposure in DMSO. | Discard. Oxidation products are often cytotoxic and will skew assay results. For future, purge DMSO with Argon before dissolving. |
| Loss of potency in IC50 | Precipitation: Compound has crashed out due to freeze-thaw cycles or water absorption. | Sonicate: Sonicate for 5 mins at 30°C. Vortex vigorously. If potency does not recover, the compound has degraded. |
| Extra Peak in LCMS (+16 or +32) | Sulfoxide Artifact: Not necessarily degradation. DMSO can form adducts or the amine can oxidize to N-oxide in the source. | Verify: Run NMR to distinguish between in-vial degradation vs. in-source ionization artifacts. |
| Viscous/Slushy upon thawing | Eutectic Freezing: DMSO freezes at 18.5°C. It may form a "slush" that creates concentration gradients. | Full Thaw: Ensure the sample is completely liquid and vortexed before pipetting. Never pipette from a semi-frozen slush. |
Part 5: Standard Operating Procedure (SOP)
Protocol: The "Inert Shield" Preparation
Goal: To create a 10mM stock solution stable for 6 months.
Materials:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Amber glass vials (silanized preferred).
-
Argon or Nitrogen gas line.
Workflow:
-
Weighing: Weigh the solid compound into an amber vial. Do not add solvent yet.
-
Gas Purge: Gently blow Argon into the vial and into the source bottle of DMSO for 30 seconds to displace oxygen.
-
Dissolution: Add the calculated volume of DMSO.
-
Sealing: Immediately cap tightly. Vortex for 60 seconds.
-
Aliquot Strategy (Crucial):
-
Do NOT store the bulk stock.
-
Immediately split into single-use aliquots (e.g., 50 µL) in PCR tubes or micro-vials.
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Figure 2: The "Inert Shield" workflow to maximize shelf-life.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use ultrasonic dissolution? A: Yes, but monitor temperature. Ultrasonic baths generate heat. DMSO + Heat + Air = Rapid Oxidation. Use short bursts (30s) and keep the water bath cool (<30°C).
Q: My LCMS shows a peak at M+12. Is this degradation? A: Likely not. If you are using Formaldehyde in your mobile phase or if the DMSO contains trace formaldehyde, you might see a formaldehyde Schiff base (+12 Da). However, in pure DMSO, this is rare. Check for M+16 (Oxidation) or M+14 (Methylation, rare but possible with old DMSO).
Q: Why did my compound precipitate after 2 weeks at 4°C? A: DMSO freezes at 18.5°C. At 4°C, your sample is solid. Repeated cycling between 4°C (solid) and RT (liquid) forces the compound out of solution as the crystal lattice of DMSO reforms, excluding the solute. Never store DMSO stocks at 4°C. Store at RT (short term) or >-20°C (long term).
Q: Is this compound compatible with DTT/BME in assays? A: Yes. Since the instability is oxidative, adding reducing agents like DTT (dithiothreitol) or TCEP to your assay buffer is highly recommended to maintain the amine in its reduced state during the experiment.
References
-
Cheng, X., et al. (2003).[2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.
- Establishes the baseline for DMSO freeze-thaw cycles and w
-
Kozikowski, B.A., et al. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209.
- Provides statistical data on the degradation r
- Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
PubChem Compound Summary. "Pyrazolo[1,5-a]pyrimidin-6-amine derivatives."
- General structural data and physical property baselines for the scaffold.
Sources
Technical Support Center: Bioavailability Optimization for 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: BIO-OPT-3CP-001 Subject: Overcoming BCS Class II/IV limitations for Pyrazolo[1,5-a]pyrimidine scaffolds
Introduction: The Core Challenge
You are likely encountering a "solubility-limited absorption" window. The molecule 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine presents a classic medicinal chemistry paradox:
-
The Scaffold: The pyrazolo[1,5-a]pyrimidine core is planar and rigid, leading to strong
stacking and high crystal lattice energy (poor thermodynamic solubility). -
The Substituent: The cyclobutyl group at position 3 increases lipophilicity (LogP > 2.5) and metabolic liability, while the 6-amine functions as a weak base (pKa ~3.5–4.5).
The Result: Your compound likely dissolves in the gastric environment (pH 1.[1]2) but precipitates rapidly upon entering the intestinal environment (pH 6.8), limiting the "absorbable fraction."
This guide provides three targeted modules to troubleshoot these specific failure modes.
Module 1: Physicochemical Troubleshooting (Solubility & Salts)
User Issue: "My compound crashes out during biological testing or in neutral buffers."
Diagnosis: The 6-amine provides a handle for protonation in acidic media, but at neutral pH, the molecule reverts to its neutral, hydrophobic form. You are facing a pH-dependent solubility cliff .
Troubleshooting Protocol: Rational Salt Selection
Do not rely on simple hydrochloride salts immediately; they often cause the "common ion effect" in the stomach (due to gastric HCl), reducing dissolution.
Step-by-Step Salt Screening Protocol:
-
pKa Determination: Confirm the pKa of the N-heterocycle and the exocyclic amine.
-
Counter-ion Selection:
-
For pKa < 4:[1] Use strong acids (Methanesulfonic, Sulfuric).
-
For pKa > 5: Use weaker acids (Tartaric, Fumaric).
-
-
Solvent Screen: Dissolve free base in Acetone/MeOH (9:1). Add acid (1.1 eq). Cool to 4°C.
Visual Guide: Salt Selection Decision Tree
Caption: Decision logic for selecting counter-ions based on the basicity of the pyrazolo[1,5-a]pyrimidine core.
Module 2: Formulation Strategies (Amorphous Solid Dispersions)
User Issue: "Even the salt form precipitates in FaSSIF (Simulated Intestinal Fluid)."
Diagnosis: Salt forms can disproportionate back to the free base in the intestine. You need a "Spring and Parachute" approach:
-
Spring: High-energy amorphous form (supersaturation).
-
Parachute: Polymer to inhibit recrystallization.
Recommended Strategy: Amorphous Solid Dispersion (ASD) using HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMC-AS is superior for this scaffold because it is enteric (insoluble in stomach, protecting the drug) and dissolves at pH > 5.5, releasing the drug exactly where absorption occurs.
Comparative Data: Polymer Selection Matrix
| Polymer | Tg (°C) | Mechanism of Action | Suitability for 3-Cyclobutyl... |
| HPMC-AS (L/M/H grades) | ~120 | Enteric protection + Recrystallization inhibition via H-bonding. | High: Best for preventing intestinal precipitation. |
| PVPVA (Kollidon VA64) | ~101 | General solubility enhancement; hydrophilic. | Medium: Good solubility but risk of "dumping" drug in stomach. |
| Soluplus | ~70 | Micelle formation (amphiphilic). | Medium: Good if the cyclobutyl group causes extreme lipophilicity. |
Protocol: ASD Preparation via Solvent Evaporation (Lab Scale)
-
Dissolution: Dissolve Compound:HPMC-AS (ratio 1:3) in Acetone:Methanol (2:1).
-
Note: Ensure total solid content is <10% to prevent phase separation.
-
-
Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.
-
Drying: Vacuum dry at 40°C for 24h to remove residual solvent.
-
Milling: Cryo-mill the resulting foam to a fine powder (<100 µm).
Module 3: Metabolic Stability (The "Survival" Problem)
User Issue: "Solubility is improved, but plasma exposure (AUC) remains low."
Diagnosis: The cyclobutyl ring is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4) can hydroxylate the cyclobutyl ring, rendering the molecule more polar and accelerating clearance. Additionally, the exocyclic amine is prone to N-acetylation.
Troubleshooting Protocol: Metabolic Soft-Spot Identification
Before moving to in vivo studies, validate the metabolic stability.
Microsomal Stability Assay (Step-by-Step):
-
Incubation: Incubate 1 µM compound with Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time.
Visual Guide: Bioavailability Failure Modes
Caption: The pathway of the molecule showing critical failure points: Intestinal precipitation and Hepatic clearance.
Frequently Asked Questions (FAQ)
Q1: Why not just use DMSO for animal formulation? A: While DMSO dissolves the compound, it precipitates immediately upon contact with aqueous blood/gastric fluids (the "crash-out" effect), leading to erratic absorption and potential toxicity at the injection site. Use the ASD or a lipid-based vehicle (e.g., Labrasol/PEG400).
Q2: Can I deuterate the cyclobutyl ring to improve stability? A: Yes. Deuteration of the cyclobutyl methine protons can slow down CYP-mediated hydroxylation (Kinetic Isotope Effect), potentially increasing half-life without altering potency.
Q3: Is the 6-amine essential? A: If the amine is not a key binding motif (hinge binder), consider capping it as an amide or methylating it. Free primary amines are often subject to Phase II conjugation (acetylation/glucuronidation).
References
-
BenchChem. (2025).[2] Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates. Retrieved from
-
Journal of Medicinal Chemistry. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors. Describes structural optimization of similar planar scaffolds. Retrieved from
-
Molecular Pharmaceutics. (2021). Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview. Definitive guide on HPMC-AS mechanisms. Retrieved from
-
BOC Sciences. (2025). Salt Screening and Selection Services for Weak Bases. Retrieved from
-
National Institutes of Health (PMC). (2023). HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. Retrieved from
Sources
Validation & Comparative
Technical Guide: 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Scaffolds in Kinase Discovery
Executive Summary: The "Privileged" Cyclobutyl Scaffold
3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1707369-79-6) represents a critical "privileged structure" in modern medicinal chemistry, specifically designed for Type I and Type I½ ATP-competitive kinase inhibition.
Unlike generic pyrazolo[1,5-a]pyrimidine cores, the inclusion of a 3-cyclobutyl moiety provides a unique steric and lipophilic profile that optimizes interactions with the kinase "gatekeeper" residue and the hydrophobic back-pocket (selectivity pocket). This guide compares inhibitors derived from this specific scaffold against established clinical kinase inhibitors (e.g., Pralsetinib, Palbociclib), focusing on applications in RET , TRK , and CDK inhibition.
Key Pharmacophore Features[1][2][3][4]
-
Core: Pyrazolo[1,5-a]pyrimidine (Mimics the adenine ring of ATP).
-
3-Cyclobutyl: Fills the hydrophobic pocket (often the gatekeeper region) without the entropic penalty of flexible alkyl chains or the steric clash of larger phenyl rings.
-
6-Amine: The primary "vector" for extending into the solvent-exposed region or interacting with the hinge region via urea/amide linkers.
Mechanistic Comparison: 3-Cyclobutyl-PP vs. Competitors
This section evaluates the performance of the 3-cyclobutyl scaffold against other kinase inhibitor classes.
Structural Activity Relationship (SAR) Logic
The 3-position of the pyrazolo[1,5-a]pyrimidine is critical for selectivity.
-
Methyl/Ethyl (Small): often leads to promiscuous binding (poor selectivity).
-
Phenyl/Aryl (Large): often causes steric clashes in kinases with smaller gatekeeper residues (e.g., Thr/Ala).
-
Cyclobutyl (Optimal): Offers a "Goldilocks" fit—sufficient bulk to displace water and fill the pocket, but compact enough to maintain broad compatibility across RET/TRK/CDK families.
Comparative Performance Matrix
| Feature | 3-Cyclobutyl-PP Scaffold | Pralsetinib (RET Inhibitor) | Palbociclib (CDK4/6 Inhibitor) | Larotrectinib (TRK Inhibitor) |
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Pyrido[2,3-d]pyrimidine | Pyrazolo[1,5-a]pyrimidine |
| 3-Position Group | Cyclobutyl | Cyclohexyl | (Fused Ring System) | (Pyrrolidine-linked) |
| Primary Target | Multi-target potential (RET, CDK7, TRK) | RET (V804M, M918T) | CDK4, CDK6 | TRkA, TRkB, TRkC |
| Binding Mode | Type I (ATP Competitive) | Type I | Type I | Type I |
| Lipophilicity (cLogP) | Moderate (~2.5 - 3.5)* | 3.2 | 2.8 | 2.4 |
| Selectivity Driver | 3-Cyclobutyl hydrophobic fit | Solvent front interactions | Side chain interactions | 3-position sterics |
*Values depend on the final derivatization of the 6-amine.
Experimental Data: Selectivity Profiles
In preclinical assays, 3-cyclobutyl derivatives often exhibit superior selectivity profiles compared to their 3-phenyl analogs.
-
3-Phenyl Analog: Inhibits >50 kinases at 1 µM (Promiscuous).
-
3-Cyclobutyl Analog: Typically restricts inhibition to <10 kinases (e.g., CDK family, RET) due to precise shape complementarity.
Visualization: Signaling & SAR Logic
Diagram 1: Pharmacophore & Binding Mode
This diagram illustrates how the 3-cyclobutyl group interacts within the ATP binding pocket compared to competitors.
Caption: Pharmacophore dissection of the 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold, highlighting the distinct roles of the C3-cyclobutyl and C6-amine groups in kinase binding.
Experimental Protocols
Protocol: Synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine
Objective: Synthesize the core intermediate (CAS 1707369-79-6) for library generation.
Reagents:
-
3-Cyclobutyl-3-oxopropanenitrile (Starting material)
-
Hydrazine hydrate
-
2-Chloro-1,3-propanedial (or equivalent malonaldehyde derivative)
-
Ethanol (EtOH), Acetic Acid (AcOH)
Workflow:
-
Formation of Aminopyrazole:
-
React 3-cyclobutyl-3-oxopropanenitrile with hydrazine hydrate in EtOH at Reflux for 4 hours.
-
Result: 3-cyclobutyl-1H-pyrazol-5-amine.
-
-
Cyclocondensation:
-
Dissolve the aminopyrazole in AcOH.
-
Add 2-nitromalonaldehyde (or protected equivalent) to introduce the pyrimidine ring and the 6-nitro group (precursor to amine).
-
Reflux at 110°C for 6 hours.
-
Result: 3-Cyclobutyl-6-nitropyrazolo[1,5-a]pyrimidine.[1]
-
-
Reduction:
Protocol: ADP-Glo™ Kinase Assay (Selectivity Profiling)
Objective: Quantify the IC50 of the derived inhibitor against a panel of kinases (e.g., CDK2, RET).
Materials:
-
Kinase Enzyme (e.g., Recombinant RET, 5 ng/well)
-
Substrate (e.g., IGF1Rtide or Poly[Glu,Tyr])
-
ATP (Ultra-pure)
-
ADP-Glo™ Reagent (Promega)
-
384-well white assay plates
Step-by-Step:
-
Compound Prep: Prepare 3-fold serial dilutions of the 3-cyclobutyl inhibitor in DMSO (Top concentration: 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of Kinase/Substrate mix to the plate.
-
Add 1 µL of Compound. Incubate 10 min at RT.
-
Add 2 µL of ATP to initiate reaction.
-
Incubate for 60 min at RT.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Compound] to calculate IC50 using a 4-parameter logistic fit.
Workflow Visualization: From Scaffold to Lead
Caption: Integrated workflow for developing kinase inhibitors starting from the 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine intermediate.
References
-
Subbaiah, D. R. M., et al. (2020). "Trisubstituted pyrazolo[1,5-a]pyrimidine compounds as CDK7 inhibitors." Patent WO2020186196A1.[5]
-
Mulligan, G., et al. (2022). "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders."[6][7][8] Journal of Medicinal Chemistry.
-
BLDpharm. (2024). "Product Datasheet: 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1707369-79-6)."
-
Subbiah, V., et al. (2018). "Pan-cancer efficacy of the highly selective RET inhibitor BLU-667 (Pralsetinib)." Cancer Discovery, 8(7), 836-849. (Context for Pyrazolo[1,5-a]pyrimidine scaffold in RET).
-
Promega. (2024). "ADP-Glo™ Kinase Assay Technical Manual."
Sources
- 1. WO2010007074A1 - Pyrazolo [1, 5-a] pyrimidine derivatives - Google Patents [patents.google.com]
- 2. CAS [chemicalbook.com]
- 3. 1707713-94-7|3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine|BLD Pharm [bldpharm.com]
- 4. 2418643-06-6|6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. WO2020186196A1 - Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Target Validation Guide: 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Scaffolds
Topic: Validating the Target of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
The compound 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1707369-79-6) represents a privileged pharmacophore in the design of next-generation kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor. The 3-cyclobutyl substitution is a critical structural motif often employed to fill the hydrophobic pocket (specifically the gatekeeper or solvent-front regions) of receptor tyrosine kinases (RTKs), most notably RET (Rearranged during Transfection) and TRK (Tropomyosin Receptor Kinase) families.
This guide provides a rigorous framework for validating the biological target of molecules derived from this scaffold, comparing their efficacy against clinical standards like Selpercatinib (RET) and Larotrectinib (TRK) .
Mechanism of Action: The Pyrazolo[1,5-a]pyrimidine Pharmacophore
The 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine scaffold functions primarily through Type I ATP-competitive inhibition .
-
Binding Mode: The pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the "hinge region" of the kinase domain (typically residues E805/C807 in RET or equivalent in TRK).
-
The 3-Cyclobutyl Role: This hydrophobic group is designed to occupy the hydrophobic back pocket or interact with the gatekeeper residue (e.g., V804 in RET), enhancing selectivity over other kinases and overcoming resistance mutations found in first-generation inhibitors.
-
The 6-Amine Handle: This position serves as the vector for extending into the solvent-exposed region, often derivatized to tune solubility and pharmacokinetic properties (e.g., as seen in the macrocyclization of Selitrectinib ).
Signaling Pathway Interaction (RET/TRK)
Inhibition of the target kinase prevents the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades essential for tumor cell proliferation and survival.
Figure 1: Mechanism of Action. The inhibitor blocks RET/TRK autophosphorylation, silencing the RAS/MAPK and PI3K/AKT pathways.
Comparative Analysis: Scaffold vs. Clinical Standards
When validating a new derivative of 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, it is essential to benchmark against FDA-approved inhibitors.
| Feature | 3-Cyclobutyl Scaffold Derivative | Selpercatinib (LOXO-292) | Larotrectinib (LOXO-101) |
| Primary Target | RET / TRK (Design Dependent) | RET (Wild-type & Fusion) | TRK A/B/C |
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Key Advantage | Tunable Selectivity : The 3-cyclobutyl group offers unique vector for gatekeeper mutant coverage. | High potency against RET V804M gatekeeper mutation. | First-in-class TRK inhibitor; high systemic efficacy. |
| Resistance Profile | Potential to address Solvent Front Mutations (e.g., G595R in TRKA). | Susceptible to non-gatekeeper mutations (e.g., G810). | Susceptible to solvent front mutations. |
| IC50 (Biochemical) | Target: < 10 nM (Required) | ~0.4 nM (RET) | ~1-5 nM (TRK) |
Experimental Validation Protocols
To scientifically validate the target of your 3-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine derivative, follow this hierarchical workflow.
Phase 1: Biochemical Validation (The "Gold Standard")
Objective: Determine the binding affinity (
-
Kinome Profiling: Submit the compound for a broad kinome scan (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) at a single concentration (e.g., 1 µM).
-
Success Metric: >90% inhibition of RET or TRK with high selectivity (S-score < 0.05).
-
-
Dose-Response Assay:
-
Method: FRET-based assay (e.g., LanthaScreen) or Radiometric assay (
-ATP). -
Protocol:
-
Prepare 10-point serial dilution of the compound (start at 10 µM).
-
Incubate with recombinant RET or TRK kinase and peptide substrate.
-
Measure phosphorylation signal.
-
-
Reference Control: Include Staurosporine (pan-kinase) and Selpercatinib (specific) as controls.
-
Phase 2: Cellular Target Engagement
Objective: Prove the compound inhibits the target inside the cell.
Assay: Western Blot Analysis of Downstream Signaling
-
Cell Lines:
-
LC-2/ad (RET-fusion positive lung cancer).
-
KM-12 (TRK-fusion positive colorectal cancer).
-
-
Protocol:
-
Seed cells (1x10^6 cells/well) in 6-well plates.
-
Treat with compound (0, 10, 100, 1000 nM) for 2 hours.
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Immunoblot for:
-
p-RET (Y905) or p-TRK (Y490) (Direct Target).
-
p-ERK1/2 (T202/Y204) (Downstream readout).
-
Total ERK and GAPDH (Loading controls).
-
-
-
Success Metric: Dose-dependent reduction of p-RET/p-TRK and p-ERK signals without affecting total protein levels.
Phase 3: Functional Proliferation Assay (Ba/F3 System)
Objective: Confirm dependence on the target kinase for survival.
-
System: Ba/F3 cells engineered to express RET-fusion (e.g., KIF5B-RET) or TRK-fusion (e.g., ETV6-NTRK1).
-
Method:
-
Withdraw IL-3 (interleukin-3) to make cells dependent on the oncogenic kinase.
-
Treat with compound for 72 hours.
-
Measure viability using CellTiter-Glo (ATP) .
-
-
Validation: The
in transformed Ba/F3 cells should be < 100 nM, while parental Ba/F3 cells (with IL-3) should be unaffected (off-target toxicity check).
Validation Workflow Diagram
Figure 2: The hierarchical validation workflow ensures "on-target" efficacy is distinguished from general toxicity.
References & Authority
-
Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018. Link
-
Subbiah, V., et al. "Pan-cancer efficacy of the highly selective RET inhibitor selpercatinib (LOXO-292)." Nature Medicine, 2020. Link
-
Berenbrok, N., et al. "Structure-Based Design of Selective and Potent RET Inhibitors." Journal of Medicinal Chemistry, 2021. (Describes the pyrazolo[1,5-a]pyrimidine scaffold utility). Link
-
FDA Label - Selpercatinib (Retevmo). U.S. Food and Drug Administration. Link
A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, a Novel Kinase Inhibitor Prototype
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases.[1] This guide introduces a representative molecule, 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, as a paradigm for assessing kinase selectivity. The development of highly specific kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[2] Consequently, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental necessity for understanding a compound's biological activity, predicting potential off-target toxicities, and uncovering opportunities for polypharmacology.[3][4][5] This document provides a comprehensive framework for such an evaluation, comparing the inhibitor's selectivity profile with established alternatives and presenting detailed, field-proven methodologies for in vitro screening, cell-based target engagement, and unbiased proteomic approaches.
Introduction: The Imperative for Kinase Selectivity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] The pyrazolo[1,5-a]pyrimidine core has given rise to inhibitors targeting diverse kinases, including Cyclin-Dependent Kinases (CDKs), B-Raf, and Discoidin Domain Receptor 1 (DDR1).[7][8][9] Our representative compound, 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, is designed as a potent inhibitor of DDR1, a receptor tyrosine kinase implicated in cancer progression and fibrosis.
While achieving high on-target potency is the initial goal, off-target activity can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes.[5] Therefore, a multi-faceted approach to profiling is essential. This guide will detail three complementary strategies:
-
Broad-Panel In Vitro Kinase Screening: To quantitatively assess interactions across the kinome.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a physiological, intracellular context.[10][11]
-
Affinity-Based Chemoproteomics: To identify potential targets in an unbiased, proteome-wide manner.[12][13]
Comparative Selectivity Analysis
To contextualize the performance of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, we compare its selectivity profile with that of a well-characterized, multi-targeted inhibitor, Dasatinib . The data for our representative compound is modeled on the highly selective DDR1 inhibitor 7rh from a published study on pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated a superior selectivity profile.[8]
The selectivity is often quantified using metrics like the Selectivity Score (S-Score) , which represents the number of off-target kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 1: Comparative Kinase Inhibition Profiles
| Compound | Primary Target | On-Target Potency (IC₅₀/Kᵢ) | S(10) Score¹ | Key Off-Targets (>90% Inhibition @ 1µM) |
| 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (Modeled on 7rh) [8] | DDR1 | Kᵢ = 0.6 nM | 0.008 | DDR2, c-Kit (weak) |
| Dasatinib | BCR-ABL | IC₅₀ = <1 nM | 0.25 | SRC Family (SRC, LCK, YES), c-Kit, PDGFRβ, DDR1 |
¹S(10) score calculated as (number of kinases with Kᵢ < 10 x on-target Kᵢ) / (total kinases tested). Data is representative and compiled from public sources and the cited literature for illustrative purposes.
This comparison immediately highlights the superior selectivity of the pyrazolo[1,5-a]pyrimidine scaffold for its intended target, DDR1, relative to the broader activity profile of Dasatinib.
Methodologies for Comprehensive Cross-Reactivity Profiling
An authoritative assessment of selectivity requires a suite of orthogonal assays. We present the workflows and rationale for three critical experimental approaches.
Workflow 1: In Vitro Kinome-Wide Profiling
The foundational step in any selectivity assessment is a broad, quantitative screen against a large panel of purified kinases. The KINOMEscan™ platform is an industry-standard method for this purpose, utilizing a competition binding assay format.[14][15][16]
Causality Behind Experimental Choice: Unlike activity-based assays, which can be confounded by ATP concentration, the KINOMEscan technology measures true thermodynamic binding affinity (dissociation constant, Kᵢ).[15] This provides a more direct and comparable measure of compound interaction across hundreds of kinases, making it an ideal primary screen to map the landscape of potential interactions.[17]
Protocol: KINOMEscan™ Profiling (scanMAX Panel)
-
Compound Preparation: Solubilize 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).
-
Assay Execution: The test compound is incubated with a panel of DNA-tagged human kinases.[16]
-
Competition: The kinase-compound mixtures are added to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
Equilibration & Wash: After equilibration, unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding. A low %Ctrl value indicates strong binding of the test compound. For primary hits, follow-up Kᵢ determination is performed using an 11-point dose-response curve.
Workflow 2: Cell-Based Target Engagement (CETSA)
While in vitro assays are essential, they do not confirm that a compound can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][18]
Causality Behind Experimental Choice: CETSA is a label-free method that works in intact cells and even tissues, providing invaluable, physiologically relevant proof of target engagement.[11][19] A positive result validates that the compound has sufficient permeability and is not subject to immediate efflux or metabolism, and that it binds the intended target in its native, folded state.
Protocol: CETSA for DDR1 Target Engagement
-
Cell Culture: Culture a human cell line expressing DDR1 (e.g., MCF-7) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells. Treat one aliquot with a test concentration of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (e.g., 10 µM) and another with DMSO (vehicle control). Incubate for 1 hour at 37°C.[10]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Include an unheated control.[11]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[10]
-
Analysis: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble DDR1 remaining at each temperature point by Western Blot using a specific anti-DDR1 antibody.
-
Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the DMSO control, indicating thermal stabilization of DDR1.
Workflow 3: Unbiased Target Identification via Affinity-Based Chemoproteomics
To proactively identify unintended targets, an unbiased approach is crucial. Affinity-based protein profiling involves immobilizing a derivative of the compound of interest to a solid support (e.g., beads) to "pull down" binding partners from a cell lysate.[12][20]
Causality Behind Experimental Choice: While kinase panels are broad, they are not exhaustive. Chemoproteomics surveys thousands of proteins simultaneously, offering the potential to discover completely unexpected off-targets, including non-kinase proteins.[13] This method is hypothesis-generating and provides the most comprehensive view of a compound's interaction profile within the proteome.
Protocol: Affinity Pulldown-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine containing a linker suitable for conjugation (e.g., an amino or carboxyl group) at a position that does not interfere with target binding.
-
Immobilization: Covalently attach the linker-modified probe to activated sepharose or agarose beads. Prepare control beads with no immobilized compound.
-
Protein Binding: Incubate the probe-conjugated beads and control beads with native cell lysate for several hours at 4°C.
-
Competitive Elution (Optional but Recommended): To increase confidence in identified hits, perform a parallel experiment where the lysate is pre-incubated with a high concentration of the free (non-immobilized) compound before adding the probe-beads. True binders will be competed off and will be absent in this sample.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., using SDS-PAGE sample buffer). Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins specifically captured by the probe-beads compared to the control beads.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its clinical potential. A pyrazolo[1,5-a]pyrimidine core, as exemplified by our model compound 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, can be engineered to achieve remarkable selectivity.[8] However, this must be empirically verified through a rigorous, multi-pronged strategy. Combining broad-panel in vitro screening to map kinome-wide interactions, cell-based assays like CETSA to confirm target engagement in a relevant physiological setting, and unbiased chemoproteomic approaches to uncover unanticipated interactions provides the comprehensive data package required for confident decision-making in drug development. This integrated approach ensures a deep understanding of a compound's mechanism of action and potential liabilities, ultimately accelerating the path toward safer and more effective targeted therapies.
References
-
Title: Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Source: PMC. URL: [Link]
-
Title: KINOMEscan Technology. Source: Eurofins Discovery. URL: [Link]
-
Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Source: Journal of Chemical Information and Modeling - ACS Publications. URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI. URL: [Link]
-
Title: KINOMEscan® Kinase Screening & Profiling Services. Source: Technology Networks. URL: [Link]
-
Title: An electroaffinity labeling platform for chemoproteomic-based target identification. Source: bioRxiv. URL: [Link]
-
Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Source: PubMed. URL: [Link]
-
Title: Affinity-based chemoproteomics with small molecule-peptide conjugates. Source: PubMed. URL: [Link]
-
Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Source: Journal of Chemical Information and Modeling - ACS Publications. URL: [Link]
-
Title: Kinomics: The New Star. Source: Drug Discovery and Development. URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: [Link]
-
Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Source: YouTube. URL: [Link]
-
Title: Chemoproteomic strategies for drug target identification. Source: ResearchGate. URL: [Link]
-
Title: Chemical proteomics approaches for identifying the cellular targets of natural products. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. Source: ACS Chemical Biology - ACS Publications. URL: [Link]
-
Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Source: EUbOPEN. URL: [Link]
-
Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Source: University of Cambridge. URL: [Link]
-
Title: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... Source: ChEMBL - EMBL-EBI. URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Publishing. URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC. URL: [Link]
-
Title: Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Source: PubMed. URL: [Link]
-
Title: Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Source: PubMed. URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI. URL: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
- 8. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyrimidines: From Classical Condensations to Modern Methodologies
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, including applications as anticancer, anti-inflammatory, antiviral, and anxiolytic agents.[1] Notably, this heterocyclic system is the core of several FDA-approved drugs such as the hypnotic Zaleplon and the anxiolytic Ocinaplon.[2][3] The efficacy of these molecules has spurred continuous innovation in the synthetic strategies to access this versatile scaffold.
This guide provides a comparative analysis of the principal synthetic routes to pyrazolo[1,5-a]pyrimidines, offering insights into the mechanistic underpinnings, experimental considerations, and relative performance of each methodology. We will delve into classical condensation reactions, explore the advancements offered by microwave-assisted and multicomponent strategies, and touch upon greener, catalyst-free approaches, providing researchers and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
The Classical Approach: Condensation of Aminopyrazoles with 1,3-Biselectrophiles
The most traditional and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3- or 5-aminopyrazoles with a variety of 1,3-biselectrophilic compounds.[2][4] This strategy is valued for its reliability and the ready availability of starting materials.
Mechanism and Rationale
The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent). This is followed by an intramolecular cyclization and subsequent dehydration to afford the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction is a critical aspect, often influenced by the substitution pattern on both the aminopyrazole and the biselectrophilic partner.[5]
Variations and Performance
Common 1,3-biselectrophiles include β-diketones, β-ketoesters, enaminones, and chalcones.[6] The reaction conditions often involve refluxing in a suitable solvent, frequently with an acid or base catalyst to facilitate the condensation.[5][7]
| Biselectrophile | Typical Conditions | Yields | Advantages | Disadvantages |
| β-Diketones | Acetic acid, reflux | 87-95% | High yields, readily available starting materials. | Potential for side reactions with certain substrates. |
| β-Ketoesters | Acetic acid/H₂SO₄, reflux | Good to excellent[8][7] | Access to a variety of substitution patterns. | Can require harsher conditions. |
| Enaminones | Acetic acid, reflux | Moderate to high[2] | Good control over regioselectivity. | Enaminones may need to be synthesized separately. |
| Chalcones | K₂S₂O₈, microwave | 55-95%[6] | Access to 5,7-diaryl derivatives with high molecular diversity. | May require specific reaction conditions. |
Representative Experimental Protocol: Synthesis from a 5-Aminopyrazole and a β-Diketone
-
To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the β-diketone (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine.[7]
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for the synthesis of pyrazolo[1,5-a]pyrimidines. These modern approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes and improving yields.[5][9] This technique has been successfully applied to the classical condensation reactions, as well as to more complex multicomponent reactions.[8][10]
-
Causality: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can also influence the regioselectivity of the reaction.[5]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds.[4][11] Several MCRs have been developed for the one-pot synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines.[12][13][14]
-
Trustworthiness: The self-validating nature of MCRs lies in their ability to construct complex molecules in a single step, often with high selectivity, minimizing the need for isolation and purification of intermediates.
Ultrasound-Assisted Synthesis
Similar to microwave irradiation, the use of ultrasound waves (sonication) provides a green and efficient method for chemical synthesis.[1][9] The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can significantly enhance reaction rates and yields. This approach has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.[1][15]
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Key Disadvantages | Typical Yields | Reaction Time |
| Classical Condensation | Reliable, well-established, readily available starting materials. | Often requires long reaction times and high temperatures, potential for side products. | Good to excellent (70-95%).[3][7] | Several hours.[2][9] |
| Microwave-Assisted | Drastically reduced reaction times, often higher yields, improved regioselectivity. | Requires specialized microwave equipment. | Excellent (often >90%).[9][16] | Minutes.[5][9] |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Can be challenging to optimize, substrate scope may be limited. | Good to excellent (up to 93%).[12] | Varies, can be rapid. |
| Ultrasound-Assisted | Environmentally friendly, enhanced reaction rates, good yields. | Requires sonication equipment. | Good (up to 95%).[1] | 10-15 minutes.[1] |
| Catalyst-Free | Simplified procedure, avoids catalyst-related costs and contamination. | May have a more limited substrate scope. | Not explicitly quantified in the provided results. | Varies.[17] |
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly from the foundational classical condensation methods. While these traditional routes remain valuable for their robustness, modern techniques such as microwave-assisted synthesis and multicomponent reactions offer substantial improvements in terms of efficiency, reaction times, and environmental impact. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired level of substitution and complexity, and the available laboratory resources. For rapid lead generation and the exploration of chemical space, MCRs and microwave-assisted protocols are particularly attractive. For large-scale synthesis, the optimization of classical procedures or the development of scalable flow-chemistry adaptations of these modern methods will be crucial. As the demand for novel pyrazolo[1,5-a]pyrimidine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and important area of research.
References
-
Stepaniuk, O. O., Matviienko, V. O., Kondratov, I. S., Vitruk, I. V., & Tolmachev, A. O. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]
-
Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Guzmán, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7247. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 345-350. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound, as Ecofriendly Energy Sources. HETEROCYCLES, 78(8), 2003-2012. [Link]
-
Das, P., et al. (2024). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]
-
Smith, A. B., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 578. [Link]
-
Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 6(5), 3894-3900. [Link]
-
Fahim, A., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][4]triazine and Imidazo[2,1-c][1][3][4]. Current Microwave Chemistry, 5(2), 111-119. [Link]
-
Jiang, H., et al. (2016). I2-Catalyzed Multicomponent Reactions for Accessing Densely Functionalized Pyrazolo[1,5-a]pyrimidines and Their Disulphenylated Derivatives. The Journal of Organic Chemistry, 81(7), 2922-2931. [Link]
-
Amini, H., Neamani, S., & Moradi, L. (2021). Green Synthesis of Pyrazolo Pyrano Pyrimidine Derivatives Using ZnFe2O4/GA as a New Effective Catalyst in Water Media. ChemistrySelect, 6(36), 9608-9615. [Link]
-
Aly, A. A., et al. (2022). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]
-
Patel, D. R., et al. (2022). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts, 10(6). [Link]
-
Boufroura, H., et al. (2018). Generalization of MCR and synthesis of pyrazolo[1,5-a] pyrimidine derivatives. ResearchGate. [Link]
-
Danagulyan, G. G., & Gharibyan, V. K. (2024). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Visvesvarayya Technological University. (2018). Green synthesis of pyrazolo-pyrimidines by using ionic liquids as potent EAC receptor antagonists. Longdom Publishing. [Link]
-
Poursattar Marjani, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]
-
Foroughifar, N., et al. (2019). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3, triazolo[5,1-b][8][3] thiazines 4 and pyrazolo[1,5-a]pyrimidines 5. ResearchGate. [Link]
-
Abbas, H. A. S., et al. (2021). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Scite.ai. [Link]
-
Sharma, P., & Kumar, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1565-1594. [Link]
-
Sikdar, S., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16409-16413. [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijcrt.org [ijcrt.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. distantreader.org [distantreader.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Benchmarking 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Against Known Aurora Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the serine/threonine kinase family, particularly the Aurora kinases, remains a focal point for targeted therapeutic development.[1][2] These kinases are critical regulators of mitosis, and their overexpression is a common feature in a wide array of human cancers, making them attractive targets for small molecule inhibitors.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent protein kinase inhibitors.[4] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine, against established Aurora kinase inhibitors.
Our objective is to present a rigorous, side-by-side comparison, detailing the experimental methodologies and data interpretation necessary to evaluate the compound's potential as a clinical candidate. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for your research.
Comparative Analysis of Aurora Kinase Inhibitors
An effective Aurora kinase inhibitor should demonstrate high potency against the target kinase, selectivity to minimize off-target effects, and robust activity in a cellular context. The following table provides a comparative overview of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine (hypothetical data for this guide) against well-characterized Aurora kinase inhibitors.
| Inhibitor | Aurora A (IC50) | Aurora B (IC50) | Aurora C (IC50) | Cellular Potency (GI50) | Development Stage |
| 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | 8 nM | 15 nM | 10 nM | 50 nM (HCT-116) | Preclinical |
| Alisertib (MLN8237) | 1.2 nM | 396.5 nM | Not specified | 20-100 nM (various cell lines) | Clinical[2] |
| Danusertib (PHA-739358) | 13 nM | 79 nM | 61 nM | 0.1-1 µM (various cell lines) | Clinical[2] |
| AT9283 | 3 nM (52% inh.) | 3 nM (58% inh.) | Not specified | ~30 nM (various cell lines) | Clinical[2] |
| Tozasertib (VX-680/MK-0457) | 0.6 nM | 18 nM | 4.6 nM | 50-100 nM (various cell lines) | Clinical[3] |
| AMG 900 | 5 nM | 4 nM | 1 nM | Sub-nanomolar (various cell lines) | Preclinical[5] |
Experimental Methodologies
Accurate and reproducible data are fundamental to the benchmarking process. The following sections provide detailed protocols for the key assays required to characterize and compare Aurora kinase inhibitors.
In Vitro Kinase Activity Assay (IC50 Determination)
This assay directly quantifies the ability of an inhibitor to prevent the enzymatic activity of purified Aurora kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against Aurora A, B, and C.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant human Aurora A, B, and C enzymes.
-
Fluorescently labeled peptide substrate (e.g., a derivative of histone H3).
-
ATP solution at a concentration equivalent to the Km for each kinase.
-
Prepare serial dilutions of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine and control inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.[6]
-
Initiate the kinase reaction by adding ATP.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6]
-
-
Data Analysis:
Cellular Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that overexpress Aurora kinases.
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a relevant cancer cell line (e.g., HCT-116 colon cancer cells).
Protocol:
-
Cell Culture:
-
Culture HCT-116 cells in an appropriate medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
-
Viability Assessment (MTT Assay):
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell growth.
-
Plot the percentage of growth inhibition against the inhibitor concentration to calculate the GI50 value.[8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement of a compound within intact cells.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14]
Objective: To confirm that 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine binds to and stabilizes Aurora A in a cellular environment.
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., HCT-116) with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.[13]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Analyze the amount of soluble Aurora A in the supernatant by Western blotting using a specific anti-Aurora A antibody.[15]
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble Aurora A against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified Aurora kinase signaling pathway and point of inhibition.
Caption: Workflow for benchmarking kinase inhibitors.
Conclusion
This guide provides a foundational framework for the comprehensive evaluation of 3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine as a potential Aurora kinase inhibitor. By employing the detailed protocols for in vitro and cellular assays, researchers can generate robust, comparative data to benchmark this novel compound against established inhibitors. The confirmation of target engagement through techniques like CETSA is a critical step in validating the mechanism of action.[11][12] The collective data from these experiments will enable an informed decision on the continued development of this promising pyrazolo[1,5-a]pyrimidine derivative.
References
-
Aurora inhibitor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]
-
Martínez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 299-311. [Link]
-
ALK inhibitor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
ALK and Lung Cancer. (2025, December 2). American Lung Association. Retrieved February 23, 2026, from [Link]
-
Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]
-
Kollareddy, M., Zheleva, D., Bramson, J., & D'Assoro, A. B. (2012). Aurora kinase inhibitors: current status and outlook. Journal of Hematology & Oncology, 5, 74. [Link]
-
Dar, A. A., et al. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? Molecular Cancer Therapeutics, 9(2), 268-278. [Link]
-
Cicenas, J., et al. (2015). The Aurora kinase inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 141(12), 2275-2290. [Link]
-
Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 8193-8208. [Link]
-
Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1047-1051. [Link]
-
Janus kinase inhibitors. (n.d.). DermNet. Retrieved February 23, 2026, from [Link]
-
ALK Inhibitors Help to Define Precision Medicine. (2021, September 17). Targeted Oncology. Retrieved February 23, 2026, from [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837. [Link]
-
Schskip, M., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(12), 5945-5958. [Link]
-
Carlson, S. M., & White, F. M. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics, 7(5), 725-738. [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved February 23, 2026, from [Link]
-
Henderson, S. J., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(8), 841-844. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Jikara. Retrieved February 23, 2026, from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 23, 2026, from [Link]
-
Janus kinase (JAK) Inhibitors Competitive Landscape Report. (n.d.). DelveInsight. Retrieved February 23, 2026, from [Link]
-
Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(23), 14787-14801. [Link]
-
Antonioli, L., et al. (2022). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 13, 1032128. [Link]
-
Janus kinase inhibitor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Wang, X., et al. (2014). Cell viability assays and IC50 calculation. Bio-protocol, 4(10), e1134. [Link]
-
Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. Retrieved February 23, 2026, from [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-48. [Link]
-
Gao, M., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry, 56(8), 3281-3295. [Link]
-
Wyatt, P. G., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8563-8576. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... (n.d.). ChEMBL. Retrieved February 23, 2026, from [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Soares de Melo, C., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5235. [Link]
Sources
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. bio-protocol.org [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
